3-Amino-4-(1h-pyrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFZFSLNHYZZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Amino 4 1h Pyrazol 1 Yl Benzoic Acid and Its Analogs
Established Chemical Synthesis Pathways for Pyrazole-Benzoic Acid Derivatives
The synthesis of 3-amino-4-(1H-pyrazol-1-yl)benzoic acid and its analogs can be achieved through various multi-step chemical pathways. These routes typically involve the strategic construction of the pyrazole (B372694) ring onto a pre-functionalized benzoic acid core or the modification of an existing pyrazole-benzoic acid structure.
Multi-step Synthetic Routes and Reaction Conditions
While a direct, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic strategy can be inferred from the established synthesis of related pyrazole-benzoic acid derivatives. A common approach involves the condensation of a hydrazine-substituted benzoic acid with a suitable three-carbon synthon to form the pyrazole ring.
One potential pathway begins with a commercially available aminobenzoic acid derivative. For instance, a route analogous to the synthesis of 3-amino-4-methoxybenzanilide, which starts from 3-nitro-4-chlorobenzoic acid, could be adapted. google.com
A feasible multi-step synthesis for this compound can be outlined as follows:
Formation of a Hydrazine (B178648) Intermediate: A key step is the generation of a hydrazine derivative of benzoic acid. Starting from 3-aminobenzoic acid, a diazotization reaction using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0 °C), followed by reduction with a reagent like tin(II) chloride, yields 3-hydrazinobenzoic acid. chemicalbook.com
Pyrazole Ring Construction: The resulting 3-hydrazinobenzoic acid can then undergo cyclization with a three-carbon electrophile to form the pyrazole ring. For an unsubstituted pyrazole, reagents such as malondialdehyde or its acetal (B89532), 1,1,3,3-tetramethoxypropane, are commonly used under acidic conditions.
An alternative strategy involves nucleophilic aromatic substitution, where a suitably activated benzoic acid derivative, such as 3-nitro-4-halobenzoic acid, is reacted with pyrazole in the presence of a base. The nitro group can then be subsequently reduced to the desired amino group.
Modern synthetic techniques such as microwave-assisted synthesis have been shown to be effective in accelerating the synthesis of pyrazole derivatives, often resulting in shorter reaction times and higher yields. afinitica.com For example, the synthesis of 4-(pyrazol-1-yl)carboxanilides has been successfully achieved using a combination of conventional and microwave-assisted steps. afinitica.com
| Step | Reactants | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Hydrazine Formation | 3-Aminobenzoic acid | 1. NaNO₂, HCl, 0 °C 2. SnCl₂·2H₂O, HCl, 0 °C to RT | 3-Hydrazinobenzoic acid | chemicalbook.com |
| Pyrazole Cyclization | 3-Hydrazinobenzoic acid, 1,1,3,3-Tetramethoxypropane | Acid catalyst (e.g., HCl), Reflux | 3-(1H-Pyrazol-1-yl)benzoic acid | General Knowledge |
| Nitration | 4-Chlorobenzoic acid | HNO₃, H₂SO₄ | 3-Nitro-4-chlorobenzoic acid | google.com |
| Nucleophilic Substitution | 3-Nitro-4-chlorobenzoic acid, Pyrazole | Base (e.g., K₂CO₃), DMF, Heat | 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid | General Knowledge |
| Nitro Group Reduction | 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid | H₂, Pd/C or SnCl₂, HCl | This compound | afinitica.com |
Key Intermediates and Precursor Molecules in the Synthesis of this compound and Analogs
The successful synthesis of this compound and its derivatives is highly dependent on the availability and purity of key intermediates and precursor molecules.
Hydrazine-Substituted Benzoic Acids: 3-Hydrazinobenzoic acid stands out as a pivotal precursor, serving as the direct building block for the pyrazole ring onto the benzoic acid framework. chemicalbook.com Its synthesis from 3-aminobenzoic acid is a well-established procedure. chemicalbook.com
Functionalized Benzoic Acid Derivatives: Precursors like 3-nitro-4-halobenzoic acids (e.g., 3-nitro-4-chlorobenzoic acid) are valuable starting materials. The halogen atom can be displaced by pyrazole via nucleophilic aromatic substitution, and the nitro group can be subsequently reduced to an amine, allowing for precise placement of the pyrazole ring. google.com
Three-Carbon Synthons: The formation of the pyrazole ring requires a three-carbon component. Malondialdehyde and its acetal equivalent, 1,1,3,3-tetramethoxypropane , are commonly used for synthesizing unsubstituted pyrazoles. For substituted pyrazoles, a wide array of 1,3-diketones , β-ketoesters , and α,β-unsaturated carbonyl compounds can be utilized to introduce various substituents onto the pyrazole ring.
Aminopyrazoles: For the synthesis of more complex, fused heterocyclic systems, 5-aminopyrazoles are crucial intermediates. These can be prepared, for example, by the condensation of β-ketonitriles with hydrazine. Specifically, 3-amino-1H-pyrazole-4-carbonitriles can be synthesized from 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles and hydrazines, and can then be used in subsequent cyclization reactions. nih.gov
| Intermediate/Precursor | Role in Synthesis |
|---|---|
| 3-Hydrazinobenzoic acid | Direct precursor for pyrazole ring formation. |
| 3-Nitro-4-chlorobenzoic acid | Starting material for nucleophilic aromatic substitution with pyrazole. |
| 1,1,3,3-Tetramethoxypropane | Three-carbon synthon for unsubstituted pyrazole ring formation. |
| 5-Amino-1H-pyrazole-4-carbonitrile | Intermediate for the synthesis of fused pyrazole systems. |
Strategies for Functionalization and Derivatization of the this compound Scaffold
The this compound molecule possesses several reactive sites, including the pyrazole ring, the carboxylic acid group, and the amino group, making it an excellent scaffold for chemical modification and the synthesis of a diverse range of derivatives.
Regioselective Modifications of the Pyrazole Ring
The pyrazole ring can undergo electrophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the substituents on both the pyrazole and the attached benzene (B151609) ring. Generally, the C4 position of a 1-substituted pyrazole is the most susceptible to electrophilic attack.
A common method for functionalizing the pyrazole ring is the Vilsmeier-Haack reaction, which introduces a formyl group at the C4 position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This aldehyde can then be used in a variety of subsequent transformations.
Regioselective synthesis of highly substituted pyrazoles can also be achieved through cycloaddition strategies. For example, the 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes provides a route to 3,4-diaryl-1H-pyrazoles. rsc.org Another approach involves the base-mediated reaction of diazo compounds with pyrylium (B1242799) salts to yield functionalized pyrazole-chalcones. rsc.org
Derivatization of the Benzoic Acid Moiety
The carboxylic acid functional group on the benzoic acid portion of the molecule is a versatile handle for derivatization. Standard organic chemistry transformations can be applied to generate a variety of derivatives.
Esterification: Esters can be formed by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent.
Amidation: Amide derivatives are readily accessible by activating the carboxylic acid, for instance, by converting it to an acid chloride with reagents like thionyl chloride or oxalyl chloride. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to facilitate amide bond formation with primary or secondary amines. The synthesis of various amide-linked pyrazole derivatives has been reported in the literature, demonstrating the feasibility of this approach. nih.govnih.gov
Synthesis of Linker-Modified Pyrazole-Benzoic Acid Conjugates
The presence of both an amino and a carboxylic acid group on the this compound scaffold makes it an ideal candidate for the attachment of linkers, enabling the creation of conjugates with biomolecules or other functional moieties.
The synthesis of these conjugates typically employs bifunctional linkers that can react with the functional groups on the pyrazole-benzoic acid core. For example, the carboxylic acid can be coupled to an amine-containing linker, or the amino group can be acylated with a linker bearing a carboxylic acid.
The chemistry of pyrazole formation itself can be exploited in bioconjugation. For instance, the Knorr pyrazole synthesis has been adapted to generate thioester surrogates for use in native chemical ligation, a powerful tool for protein synthesis. scispace.com This involves the in-situ formation of a peptide acyl pyrazole from a peptide hydrazide. scispace.com
Furthermore, pyrazolone (B3327878) ligation has emerged as a versatile tool for sequential bioconjugation, allowing for the assembly of multiple components through a series of reactions initiated by the formation of a pyrazolone from a hydrazine and a β-ketoester. rsc.org
Structure Activity Relationship Sar Studies and Molecular Design Principles of Pyrazole Benzoic Acid Derivatives
Systematic Investigation of Substituent Effects on Biological Activity
The biological profile of pyrazole-benzoic acid derivatives can be finely tuned by altering the substituents on both the pyrazole (B372694) and the benzoic acid rings. Systematic investigations have revealed that the nature, position, and size of these substituents play a critical role in determining the compound's potency and selectivity.
The position of the amino group on the pyrazole ring is a key determinant of the pharmacological properties of aminopyrazole derivatives. nih.gov Compounds featuring a 3-aminopyrazole (B16455) (3AP) scaffold are widely reported as anticancer and anti-inflammatory agents. nih.gov The 5-aminopyrazole (5AP) isomers are also highly versatile and have been extensively explored as kinase inhibitors, as well as anticancer, antibacterial, and anti-inflammatory agents. nih.gov In contrast, 4-aminopyrazole (4AP) derivatives have demonstrated different profiles, attracting attention for their anticonvulsant and antioxidant activities. nih.gov
For instance, early studies on 4-aminopyrazoles highlighted the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for anticonvulsant activity. nih.gov In the context of kinase inhibition, the amino group often acts as a crucial hydrogen bond donor, interacting with key residues in the hinge region of the kinase's ATP-binding pocket. The pyrazole-3-carboxamide skeleton, a related structure, is known to form conserved hydrogen bonds within the hinge region of kinases like CDK2 and FLT3. mdpi.com
The benzoic acid moiety is not merely a passive component; its substituents are vital for modulating the pharmacological profile of the entire molecule. In a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives developed as antibacterial agents, the substituents on the aniline (B41778) ring (attached via a methylamino linker to the pyrazole) significantly influenced their potency against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov
SAR studies on these compounds revealed that lipophilic substituents on the aniline moiety improved antibacterial activity. nih.gov For example, derivatives with phenoxy groups showed potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL. nih.gov This suggests that hydrophobic interactions are important for the antibacterial mechanism of this class of compounds. The plausible mode of action for these leads involves the permeabilization of the bacterial cell membrane. nih.gov
The following table summarizes the antibacterial activity of selected 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, illustrating the effect of substituents.
| Compound ID | Aniline Substituent | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1 | Unsubstituted | >128 |
| 2 | 4-Fluoro | 2 |
| 3 | 4-Chloro | 2 |
| 4 | 4-Phenoxy | 1 |
Data sourced from research on pyrazole-derived antibacterial agents. nih.gov
Conformational Analysis and Spatial Arrangement of Pyrazole-Benzoic Acid Scaffolds
Molecular docking studies have provided significant insights into the preferred conformations of these scaffolds within protein active sites. For example, in the design of pyrazole-based VEGFR-2 inhibitors, docking studies helped evaluate the binding mechanism and pharmacophoric properties necessary for activity. rsc.org These studies often reveal that the pyrazole scaffold can act as a linker that provides an extended conformation, allowing other parts of the molecule to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. mdpi.com
In pyrazole derivatives targeting human peroxiredoxin 5 (PRDX5), docking poses showed that the pyrazole ring and its substituents fit within an active site composed of conserved residues, forming hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov The conformation adopted by the molecule allows for optimal interaction with key amino acids like Cys47, Thr44, and Pro40. nih.gov This highlights the importance of the scaffold's ability to adopt a specific, low-energy conformation that is complementary to the topography of the target's binding site.
Pharmacophore Elucidation and Rational Design Strategies for Enhanced Potency and Selectivity
The development of potent and selective pyrazole-benzoic acid derivatives often relies on rational design strategies, which can be broadly categorized as ligand-based and structure-based approaches.
When the three-dimensional structure of the biological target is unknown, ligand-based design methods are particularly useful. These approaches, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are based on analyzing a set of molecules with known activities to identify the essential chemical features required for biological function. nih.gov
A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are critical for binding to the target. In the design of novel pyrazole derivatives as selective COX-2 inhibitors, a ligand-based approach was successfully employed. nih.gov By building pharmacophore and QSAR models from known pyrazole-based COX-2 inhibitors, researchers could identify the key structural requirements for potency and selectivity, which guided the synthesis of new, more active compounds. nih.gov
When the structure of the target protein is available, structure-based design becomes a powerful tool. This approach uses techniques like molecular docking to predict how a ligand will bind to a target's active site, providing detailed insights into the intermolecular interactions that drive binding affinity and selectivity. rsc.org
Docking studies of pyrazole derivatives in the ATP-binding site of various protein kinases have been particularly informative. mdpi.comnih.gov These studies often show the pyrazole-carboxamide core forming crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP. mdpi.com For instance, the binding mode of a pyrazole-3-carboxamide derivative with CDK2 and FLT3 revealed three conserved hydrogen bonds with the hinge region. mdpi.com Other parts of the molecule, such as substituents on the benzoic acid ring, can then be designed to occupy adjacent hydrophobic pockets or form additional interactions, thereby enhancing potency and selectivity for the target kinase. mdpi.comrsc.org These structure-based insights allow for the rational modification of the lead compound to optimize its fit and interactions within the active site, leading to the development of highly potent and selective inhibitors. rsc.org
In Vitro Biological Activities and Mechanistic Characterization of Pyrazole Benzoic Acid Derivatives
Antimicrobial Properties and Associated Mechanisms of Action
Pyrazole-benzoic acid derivatives have demonstrated significant promise as antimicrobial agents, particularly against challenging Gram-positive bacteria. Their activity extends to both planktonic cells and organized bacterial communities known as biofilms, suggesting a multifaceted approach to combating bacterial infections.
Potency against Gram-Positive Bacterial Strains, Including Multi-Drug Resistant Variants (e.g., MRSA, VRE)
A number of novel pyrazole (B372694) derivatives have been synthesized and identified as potent antibacterial agents against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.govnih.gov Specifically, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown remarkable activity against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. nih.govmdpi.com
These compounds have demonstrated efficacy against antibiotic-resistant variants, which pose a significant threat to public health. Studies have reported the potent activity of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The potent compounds within these series have been shown to be bactericidal, meaning they actively kill the bacteria rather than just inhibiting their growth. nih.gov Furthermore, the activity of these derivatives extends to enterococci, a group of bacteria that includes vancomycin-resistant enterococci (VRE), highlighting their potential to address critical areas of unmet medical need. mdpi.comnih.gov
| Compound/Derivative Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Novel Pyrazole Derivatives | Gram-positive bacteria | As low as 0.5 | nih.govnih.gov |
| 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci and Enterococci | As low as 0.78 | nih.govmdpi.com |
| Trisubstituted aniline (B41778) derivatives | Various tested bacteria | 0.78 | nih.gov |
Efficacy in Inhibition and Eradication of Bacterial Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. Pyrazole-benzoic acid derivatives have shown significant efficacy in both preventing the formation of and destroying established biofilms.
Studies have demonstrated that these bactericidal compounds are highly effective against bacterial growth in both planktonic (free-floating) and biofilm contexts. nih.govnih.gov Certain potent derivatives have been shown to be effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. nih.govmdpi.com For instance, some lead compounds demonstrated strong biofilm inhibition properties at various concentrations, including at sub-MIC values. nih.gov In some cases, the biofilm eradication properties of these compounds were found to be superior to that of the conventional antibiotic, vancomycin. nih.gov This anti-biofilm activity suggests that pyrazole-benzoic acid derivatives could be valuable in treating persistent and chronic bacterial infections where biofilms play a critical role.
| Activity | Target Organism | Observations | Reference |
|---|---|---|---|
| Inhibition and Eradication | Staphylococcus aureus | Effective in both inhibiting growth and destroying preformed biofilms. | nih.govmdpi.com |
| Inhibition and Eradication | Enterococcus faecalis | Demonstrated potent activity against biofilms of this organism. | nih.govmdpi.com |
| General Efficacy | Bacterial biofilms | Compounds are effective against both planktonic and biofilm forms of bacteria. | nih.govnih.gov |
Identification of Bacterial Molecular Targets (e.g., Fatty Acid Biosynthesis (FAB), DNA Gyrase, Topoisomerase IV, LsrK)
The antimicrobial activity of pyrazole-benzoic acid derivatives stems from their interaction with essential bacterial molecular targets. Research has pointed to several key pathways and enzymes that are inhibited by these compounds.
One of the identified mechanisms of action is the inhibition of fatty acid biosynthesis (FAB). nih.govnih.gov CRISPRi studies have confirmed that certain pyrazole derivatives function as FAB inhibitors. nih.govnih.gov This is a crucial target as fatty acid synthesis is vital for the integrity of the bacterial cell membrane.
Furthermore, the pyrazole nucleus is a cornerstone of a number of compounds that show potent activity as DNA gyrase and topoisomerase IV inhibitors. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govesisresearch.org While many pyrazole derivatives have been reported to inhibit these topoisomerases, the specific interaction of 3-Amino-4-(1h-pyrazol-1-yl)benzoic acid with these enzymes requires further detailed investigation. One study highlighted that N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs strongly inhibited S. aureus DNA gyrase with an IC50 of 0.15 µg/mL. nih.gov
Additionally, some 1,3,5-trisubstituted pyrazole derivatives have been identified as inhibitors of LsrK, a kinase involved in quorum sensing, although the reported potency was modest with an IC50 of 119 µM. nih.gov
Antineoplastic and Antiproliferative Activities
In addition to their antimicrobial properties, pyrazole-benzoic acid derivatives have emerged as a promising class of compounds with significant antineoplastic and antiproliferative activities. Their ability to inhibit the growth of various cancer cell lines is attributed to the modulation of key oncogenic pathways and enzyme targets.
Inhibition of Cancer Cell Viability and Proliferation in Various Cell Lines (e.g., MCF7, HCT-116)
Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. Specifically, these compounds have shown inhibitory activity against the breast cancer cell line MCF-7 and the colon cancer cell line HCT-116.
For instance, certain pyrazole derivatives have exhibited potent antiproliferative activity against HCT-116 cells, with one compound showing an IC50 value of 1.51 μM. scientificarchives.com Another study reported a pyrazole derivative with an IC50 value of 7.68 μM against MCF-7 cells. scientificarchives.com The antiproliferative effects are not limited to these two cell lines, as activity has also been observed against other cancer cells, indicating a broad spectrum of potential anticancer applications. The most potent derivatives have shown IC50 values in the low micromolar and even nanomolar range against various cancer cell lines. scientificarchives.comnih.gov
| Compound/Derivative Type | Cell Line | Reported IC50 Value | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative | HCT-116 (Colon) | 1.51 µM | scientificarchives.com |
| Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 7.68 µM | scientificarchives.com |
| Pyrazolo[1,5-a]pyrimidine analog | HCT-116 (Colon) | 24.8 nM (average) | scientificarchives.com |
| Pyrazolo[1,5-a]pyrimidine analog | MCF-7 (Breast) | 24.8 nM (average) | scientificarchives.com |
| Pyrazole derivative | K562 (Leukemia) | 0.021 µM | nih.gov |
Modulation of Oncogenic Pathways and Enzyme Targets (e.g., Protein Tyrosine Phosphatase 1B (PTP1B), Histone Deacetylase)
The anticancer activity of pyrazole-benzoic acid derivatives is linked to their ability to interfere with specific molecular targets that are crucial for cancer cell survival and proliferation.
One such target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway that has also been implicated in cancer. A library of 22 pyrazoles was evaluated for their activity against human PTP1B, with some compounds emerging as potent inhibitors. nih.govbohrium.com For example, 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole was identified as a potent PTP1B inhibitor. nih.govbohrium.com These findings suggest that the pyrazole moiety can be functionalized to effectively inhibit PTP1B. nih.govbohrium.com Some 1,3-diphenyl-1H-pyrazole derivatives have also been identified as competitive PTP1B inhibitors, with one compound showing an IC50 value of 0.67 ± 0.09 µM. researchgate.net
Another important target for anticancer therapy is histone deacetylase (HDAC). HDACs play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. nih.govmdpi.comnih.govresearchgate.net Several pyrazole derivatives have been synthesized and shown to possess HDAC inhibitory activity. nih.govmdpi.comnih.govresearchgate.net For instance, a series of hydroxamic acid-based HDAC inhibitors incorporating a pyrazole nucleus exhibited inhibitory properties towards HDACs and antiproliferative activity against a neuroblastoma cell line at micromolar concentrations. mdpi.comnih.govresearchgate.net In another study, a p-nitrophenyl pyrazole derivative was found to be a potent HDAC inhibitor with an IC50 value of 51 ± 0.82 µM and exhibited the best antiproliferative activity against HeLa, HCT-116, and MCF-7 cell lines. nih.gov
Other Pharmacological Profiles and Enzyme Modulation Studies
Anti-inflammatory Potential and Associated Molecular Targets
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, largely due to its role in the structure of selective COX-2 inhibitors like celecoxib (B62257). nih.gov The anti-inflammatory mechanisms of pyrazole derivatives are primarily associated with the inhibition of key enzymes in the arachidonic acid cascade and the modulation of inflammatory signaling pathways. nih.govresearchgate.netnih.gov
One of the principal molecular targets is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. mdpi.com Many pyrazole derivatives have been engineered to selectively inhibit COX-2, which is considered a safer approach to reducing inflammation. nih.govacs.org For instance, certain halogenated triarylpyrazoles have demonstrated excellent COX-2 inhibition with IC50 values as low as 0.049 µM and selectivity indices significantly higher than celecoxib. nih.gov Other dihydropyrazole derivatives have also shown potent COX-2 inhibitory activity, with one compound exhibiting an IC50 value of 0.35 µM, slightly better than celecoxib (IC50 = 0.41 µM). mdpi.com
Beyond COX inhibition, pyrazole derivatives modulate other critical inflammatory pathways. A key mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes. mdpi.com In the absence of stimuli, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. frontiersin.org Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines. mdpi.comfrontiersin.org Certain novel pyrazole derivatives have been shown to inhibit this process, preventing the nuclear translocation of NF-κB and consequently reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov
The following table summarizes the in vitro COX-2 inhibitory activity of several pyrazole derivatives, illustrating the potency of this chemical class.
Inhibition of Key Metabolic Enzymes (e.g., α-Glucosidase, Carbonic Anhydrase)
Derivatives of pyrazole-benzoic acid have also been investigated for their ability to modulate key metabolic enzymes, demonstrating potential applications beyond anti-inflammatory activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.commdpi.com Several human CA isoforms have been targeted by pyrazole derivatives, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov
Research has shown that pyrazole-based compounds, particularly those incorporating a sulfonamide group, can be potent inhibitors of various CA isoforms. mdpi.comnih.gov For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed inhibitory activity in the nanomolar range against hCA I and hCA II. nih.gov Similarly, other pyridinesulfonamides have demonstrated excellent inhibitory efficacy against the cancer-associated hCA IX and hCA XII, with inhibition constants (Ki) as low as 4.6 nM and 3.4 nM, respectively. nih.gov
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.govfrontiersin.org Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing α-glucosidase inhibitors. nih.govfrontiersin.org
Several studies have demonstrated the potent in vitro α-glucosidase inhibitory activity of pyrazole derivatives. A series of sulfonamide-based acyl pyrazoles were found to be more potent than the standard drug, acarbose (B1664774), with IC50 values ranging from 1.13 to 28.27 µM (acarbose IC50 = 35.1 ± 0.14 µM). frontiersin.org Another study on benzothiazine-pyrazole hybrid molecules identified a compound with an IC50 value of 5.8 µM, significantly more effective than acarbose (IC50 = 58.8 µM). nih.gov These findings highlight the potential of the pyrazole nucleus in designing effective α-glucosidase inhibitors. frontiersin.org
Computational Chemistry and Molecular Modeling Approaches in the Study of 3 Amino 4 1h Pyrazol 1 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) Applications for Molecular Geometry and Spectroscopic Properties
No published studies were found that specifically apply DFT calculations to determine the molecular geometry and spectroscopic properties of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Elucidation of Binding Affinities and Modes of Action at the Molecular Level
There are no available molecular docking or dynamics simulation studies that elucidate the binding affinities and modes of action of this compound at a molecular level.
In Silico Screening and Virtual Library Design for Novel Pyrazole-Benzoic Acid Derivatives
No research has been identified that specifically utilizes this compound as a scaffold for in silico screening or the design of virtual libraries to develop novel derivatives.
Chemical Biology Applications and Probe Development Utilizing 3 Amino 4 1h Pyrazol 1 Yl Benzoic Acid
Development of 3-Amino-4-(1H-pyrazol-1-yl)benzoic Acid as a Chemical Probe for Target Identification
While direct studies on the use of this compound as a chemical probe for target identification are not extensively documented in publicly available research, its structural features suggest a strong potential for such applications. The development of chemical probes is a cornerstone of chemical biology, enabling the identification and validation of protein targets for small molecules, thereby elucidating their mechanisms of action. nih.govmagtechjournal.com
The pyrazole-benzoic acid scaffold is present in molecules designed to target specific biological pathways. For instance, derivatives of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been investigated as inhibitors of fatty acid biosynthesis in bacteria. nih.gov In such studies, techniques like CRISPR interference (CRISPRi) have been employed to identify the molecular targets of these more complex pyrazole-containing compounds. nih.gov This suggests that the core structure of this compound could serve as a foundational element for creating probes to identify novel targets within similar or different biological pathways.
The primary amino group and the carboxylic acid group on the phenyl ring of this compound provide convenient handles for chemical modification. These functional groups can be readily derivatized to incorporate reporter tags (such as fluorophores or biotin) or reactive moieties for covalent modification of target proteins, which are essential features of chemical probes.
Table 1: Potential Modifications of this compound for Probe Development
| Functional Group | Potential Modification | Purpose in a Chemical Probe |
| Amino Group (-NH2) | Acylation with a linker attached to a reporter tag (e.g., biotin, fluorophore) or a photoreactive group (e.g., benzophenone, diazirine). | Affinity-based target pulldown, visualization of target localization. |
| Carboxylic Acid (-COOH) | Amide bond formation with a linker connected to a reporter tag or a reactive group. | Covalent labeling of target proteins for activity-based profiling. |
| Pyrazole (B372694) Ring | Substitution at available positions to modulate binding affinity and selectivity. | Optimization of the probe's interaction with the target protein. |
| Phenyl Ring | Introduction of substituents to alter physicochemical properties and target engagement. | Fine-tuning of probe characteristics. |
Strategies for Affinity-Based Probes and Activity-Based Profiling Agents
The development of this compound into effective chemical probes would likely follow established strategies for affinity-based and activity-based protein profiling (ABPP). magtechjournal.comrsc.org
Affinity-Based Probes: An affinity-based probe derived from this compound would typically involve the attachment of a reporter tag, such as biotin, via a linker to either the amino or carboxylic acid group. The resulting probe would be used to bind to its cellular target(s). Subsequent pulldown of the probe-protein complex using streptavidin beads, followed by mass spectrometry-based proteomic analysis, would allow for the identification of the interacting proteins. The design of the linker is crucial to minimize steric hindrance and maintain the binding affinity of the core scaffold to its target.
Activity-Based Profiling (ABP) Agents: Activity-based protein profiling utilizes reactive probes to covalently label the active sites of enzymes. rsc.orgresearchgate.net To develop an activity-based probe from this compound, a reactive electrophilic "warhead" would need to be incorporated into the molecule. This could be achieved by modifying the amino or carboxylic acid groups to include functionalities like fluorophosphonates, epoxides, or acrylates, which can form covalent bonds with nucleophilic residues in enzyme active sites. The choice of the reactive group would depend on the class of enzymes being targeted.
For example, pyrazole derivatives have been investigated as inhibitors of various enzymes, including kinases. rsc.org An activity-based probe based on the this compound scaffold could potentially be designed to target the ATP-binding site of specific kinases, with the reactive group positioned to covalently modify a nearby cysteine or lysine (B10760008) residue.
Integration into Mechanistic Cellular and Biochemical Studies
Once developed, chemical probes based on this compound can be invaluable tools for detailed mechanistic studies in both cellular and biochemical contexts.
Cellular Studies: Fluorescently tagged probes would enable the visualization of target protein localization and trafficking within living cells using microscopy techniques. This can provide insights into the cellular compartments where the target protein is active and how its localization may change in response to different stimuli or disease states. Furthermore, such probes can be used in high-throughput screening assays to identify new modulators of the target's activity.
Biochemical Studies: In biochemical assays, these probes can be used to quantify the activity of their target enzymes in complex biological samples, such as cell lysates or tissues. Competitive displacement assays, where a library of small molecules is screened for their ability to prevent the labeling of the target by the probe, can be a powerful method for discovering new inhibitors. For instance, derivatives of pyrazole-based scaffolds have been evaluated as inhibitors of VEGFR2, a key protein in angiogenesis. rsc.orgresearchgate.net A probe derived from this compound could be used to screen for more potent and selective VEGFR2 inhibitors.
Table 2: Potential Applications in Mechanistic Studies
| Study Type | Application of the Chemical Probe | Expected Outcome |
| Cellular Imaging | A fluorescently labeled probe to visualize the subcellular localization of the target protein. | Understanding the spatial and temporal dynamics of the target protein's function. |
| Target Engagement Assays | A probe to measure the binding of unlabeled small molecules to the target protein in cells. | Confirmation of target engagement for potential drug candidates in a cellular context. |
| Enzyme Activity Profiling | An activity-based probe to quantify the functional state of a target enzyme in different biological samples. | Identification of changes in enzyme activity associated with disease or drug treatment. |
| Inhibitor Screening | A competitive binding assay using the probe to screen for new inhibitors of the target protein. | Discovery of novel lead compounds for drug development. |
Future Research Directions and Translational Perspectives for Pyrazole Benzoic Acid Chemistry
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov Future research will likely focus on optimizing and expanding these sustainable methods for the synthesis of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid and its analogs.
Key areas of innovation include the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts. researchgate.netnih.gov Water, being a non-toxic and abundant solvent, is an attractive medium for pyrazole synthesis. thieme-connect.com Methodologies employing microwave irradiation and ultrasonic assistance have demonstrated the ability to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov
Table 1: Green and Sustainable Approaches in Pyrazole Synthesis
| Methodology | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Rapid reaction times, higher yields, reduced by-product formation. rsc.org |
| Ultrasonic Irradiation | Employs sound energy to initiate and accelerate reactions. | Mild reaction conditions, high yields, often catalyst-free. nih.gov |
| Aqueous Media Synthesis | Uses water as a solvent, often with surfactants like CTAB. | Environmentally benign, safe, and cost-effective. thieme-connect.com |
| Recyclable Catalysts | Involves catalysts like nano-composites or polymer-bound reagents that can be recovered and reused. | Reduces waste, lowers cost over multiple cycles. researchgate.netthieme-connect.com |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste. nih.gov |
Future work will likely focus on applying these techniques to the specific synthesis of this compound, potentially developing one-pot procedures that are both efficient and environmentally responsible. jetir.org The biosynthesis of aminobenzoic acid precursors from renewable resources also presents a sustainable alternative to traditional chemical synthesis. mdpi.com
Expansion of Biological Target Space for Therapeutic Development
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide array of biological activities. nih.govmdpi.com Derivatives of the pyrazole-benzoic acid framework have shown promise in several therapeutic areas, particularly as antimicrobial and anticancer agents. researchgate.net Future research is expected to broaden this scope by exploring new biological targets.
Currently, pyrazole derivatives are known to target:
Bacterial Enzymes : Such as those involved in fatty acid biosynthesis (FAB), DNA gyrase, and topoisomerase IV. nih.govacs.org
Cancer-Related Proteins : Including various kinases and tubulin. nih.govmdpi.com Pyrazole derivatives have shown inhibitory activity against leukemia, lung, and breast cancer cell lines. mdpi.com
Inflammatory Pathways : For instance, as inhibitors of cyclooxygenase (COX-2) enzymes. ontosight.ai
Viral Proteins : Some pyrazoles have demonstrated antiviral properties. researchgate.net
Receptors : Including cannabinoid (CB1) and glutamate (B1630785) receptors. nih.gov
The expansion of the target space could involve screening this compound libraries against other enzyme families, such as proteases, phosphatases, or epigenetic targets. Given the scaffold's metabolic stability, it is an attractive candidate for developing drugs against a wider range of diseases, from neurodegenerative disorders to metabolic syndromes. nih.gov
Advanced Computational Tools for Predictive Modeling and Compound Optimization
In silico methodologies are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. eurasianjournals.com For pyrazole derivatives, computational tools are extensively used to understand their structural properties, predict their binding to biological targets, and refine their pharmacological profiles. eurasianjournals.comasianpubs.org
Future research will increasingly integrate these advanced computational approaches:
Molecular Docking : To predict the binding modes and affinities of novel this compound derivatives to specific protein targets, helping to elucidate mechanisms of action. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations : To explore the dynamic behavior and conformational stability of ligand-protein complexes, providing deeper insights into molecular interactions. eurasianjournals.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models like CoMFA and CoMSIA can be developed to understand the relationship between the chemical structure of pyrazole derivatives and their biological activity, guiding the design of more potent compounds. nih.gov
Density Functional Theory (DFT) : To analyze the electronic structure, stability, and reactivity of the pyrazole scaffold, aiding in the design of molecules with improved properties. eurasianjournals.comresearchgate.net
ADMET Prediction : In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. asianpubs.orgresearchgate.net
The synergy of these computational methods offers a cost-effective and efficient strategy to navigate the vast chemical space of pyrazole-benzoic acid derivatives and prioritize the most promising candidates for synthesis and biological testing. eurasianjournals.com
Exploration of Novel Bioactive Scaffolds Derived from this compound Framework
The this compound molecule serves as a versatile template for chemical modification. The amino group, the carboxylic acid, and the pyrazole ring itself offer multiple points for derivatization to create novel bioactive scaffolds. Structure-activity relationship (SAR) studies on related pyrazole compounds have shown that substitutions at different positions can dramatically influence potency and selectivity. nih.govresearchgate.net
For example, studies on antibacterial pyrazole-benzoic acid derivatives have shown that lipophilic substituents on an aniline (B41778) moiety attached to the scaffold can significantly improve activity. nih.govnih.gov Similarly, modifications on the pyrazole ring, such as the introduction of fluorophenyl groups, have led to potent growth inhibitors of drug-resistant bacteria. nih.gov
Future medicinal chemistry efforts will likely explore:
Amide/Ester Formation : Converting the carboxylic acid group to a diverse range of amides and esters to probe interactions with biological targets and modulate physicochemical properties.
N-Arylation/Alkylation : Modifying the amino group to introduce different substituents, potentially altering the compound's electronic and steric profile.
Pyrazole Ring Substitution : Introducing various functional groups onto the pyrazole ring to optimize binding affinity and selectivity for a given target.
Scaffold Hopping : Replacing the benzoic acid or pyrazole ring with other bioisosteric groups to discover novel chemical series with improved properties.
These explorations will generate libraries of new compounds, expanding the chemical diversity and increasing the probability of discovering novel therapeutic agents.
Preclinical Research Avenues and Lead Compound Development
The translation of a promising chemical scaffold from the laboratory to a clinical candidate requires rigorous preclinical evaluation. For derivatives of this compound, the path forward involves a series of studies to establish efficacy and safety in biological systems.
Several pyrazole derivatives have already entered preclinical development, with some demonstrating efficacy in in vivo models. nih.govnih.gov For instance, certain antibacterial 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were effective in rescuing C. elegans from bacterial infections. nih.govacs.org Furthermore, toxicity studies in mouse models have shown that some potent antimicrobial pyrazoles are well-tolerated, with no harmful effects observed on key blood plasma markers of organ injury. nih.govmdpi.com
Future preclinical research on lead compounds derived from the this compound framework will need to focus on:
In Vivo Efficacy : Testing lead candidates in relevant animal models of disease (e.g., infection, cancer) to demonstrate therapeutic benefit.
Pharmacokinetics (ADME) : Characterizing how the compounds are absorbed, distributed, metabolized, and excreted in animal models to understand their bioavailability and dosing requirements.
Toxicology Studies : Conducting comprehensive safety assessments to identify any potential adverse effects and establish a safe therapeutic window.
Resistance Studies : For antimicrobial candidates, evaluating the potential for bacteria to develop resistance to the new compounds. nih.gov
Successful navigation of these preclinical hurdles is the critical final step in validating the therapeutic potential of this chemical class and identifying candidates for human clinical trials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-(1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzoic acid precursors and pyrazole derivatives. For example, hydrazine-mediated cyclization of propenones with aryl hydrazines (similar to methods in ) or coupling reactions using pyrazole-containing building blocks (e.g., 1H-pyrazol-1-ylmethyl benzoic acid derivatives as in ). Optimization of solvent (e.g., N-methylpyrrolidinone for solubility), temperature (80–120°C), and catalysts (e.g., Raney nickel for nitro group reduction, as in ) is critical. Yields typically range from 40–70%, with impurities arising from incomplete cyclization or side reactions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- LC-MS ( ): For quantitative analysis of benzoic acid derivatives, LC-MS provides high sensitivity in detecting impurities (e.g., unreacted pyrazole intermediates).
- NMR : ¹H/¹³C NMR confirms regioselectivity of the pyrazole substitution and amino group position.
- X-ray crystallography ( ): SHELX software refines crystal structures to validate molecular geometry, particularly the orientation of the pyrazole ring relative to the benzoic acid core .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Use gradient column chromatography (silica gel, eluent: ethyl acetate/hexane or DCM/methanol) to separate polar byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%), as evidenced by melting point consistency (e.g., mp 189–190°C for structurally similar compounds in ). Centrifugal partition chromatography (CPC) is an alternative for large-scale purification .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazole-benzoic acid derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays (e.g., ) may arise from differences in bacterial strain susceptibility or assay protocols (e.g., MIC vs. time-kill curves). Use orthogonal assays (e.g., checkerboard synergy tests) and structural analogs (e.g., fluorinated pyrazole variants in ) to validate target specificity. Statistical meta-analysis of dose-response curves across studies is recommended .
Q. How does the substitution pattern on the pyrazole ring affect the compound’s coordination chemistry in MOF synthesis?
- Methodological Answer : The pyrazole N-atoms act as Lewis basic sites for metal coordination. Substituents like trifluoromethyl () or hydroxyphenyl ( ) alter electron density, impacting MOF stability. Computational DFT studies (e.g., Gaussian09) predict binding energies, while PXRD and BET surface area analysis validate structural outcomes .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability. Molecular docking (AutoDock Vina) screens for off-target interactions, particularly with cytochrome P450 enzymes. MD simulations (GROMACS) assess membrane permeability, critical for CNS-targeted derivatives .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies?
- Methodological Answer : SHELXL-refined structures ( ) reveal bond angles/distances between the pyrazole and benzoic acid moieties, guiding rational design. For example, planar conformations favor π-π stacking in enzyme active sites, while twisted geometries may enhance solubility. Overlay crystallographic data with bioactive conformers from docking studies .
Q. What safety protocols are recommended for handling this compound in mutagenicity assays?
- Methodological Answer : Despite no IARC/ACGIH carcinogenicity classification ( ), use PPE (nitrile gloves, fume hood) due to potential amine-related toxicity. Ames test pre-screening (with S9 metabolic activation) is advised for derivatives containing nitro or aromatic amine groups (e.g., analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
